N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer treatment. The structural features of this compound include a benzothiazole moiety, which is known for its biological activity, and a chloro-substituted phenyl group that may influence its pharmacological properties.
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide can be classified as:
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide typically involves several key steps:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity of the final product. Solvents such as dimethylformamide or dimethyl sulfoxide are often employed to facilitate the reactions.
The molecular structure of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide can be represented as follows:
Key structural data includes:
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide can participate in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions (temperature, solvent choice) will vary based on the desired reaction pathway.
The mechanism by which N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide exerts its biological effects is not fully elucidated but may involve:
Key physical properties include:
Relevant chemical properties include:
The compound's lipophilicity (LogP value of 6.44740) suggests a tendency for membrane permeability, which is favorable for drug design .
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has potential applications in:
The molecular architecture of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide (C₂₁H₁₅ClN₂OS; MW: 378.875 g/mol) exemplifies strategic rational drug design through hybrid pharmacophore conjugation [1] [4]. Its core consists of three modular domains: a benzothiazole heterocycle (Planar, π-deficient), a meta-substituted phenyl linker, and a 4-chlorophenylacetamide group. This configuration yields calculated physicochemical properties predictive of bioactive potential: LogP = 6.45 (high lipophilicity), PSA = 73.72 Ų, and hydrogen bonding capacity (1 donor, 2 acceptors) [4]. The meta-orientation of the benzothiazole attachment, confirmed by NMR/X-ray analogues in [4], induces a ~30° dihedral angle between the benzothiazole and central phenyl ring. This sterically permits unhindered target binding while maintaining conjugation-derived electronic effects [4] [6].
Substituent Position | Molecular Formula | Calculated LogP | Key Structural Features |
---|---|---|---|
Meta (Query Compound) | C₂₁H₁₅ClN₂OS | 6.45 | Optimal dihedral angle for membrane penetration/receptor docking |
Para [5] | C₁₅H₁₂N₂OS | 5.20 | Linear conformation limits cavity insertion depth |
Ortho (Analog) | C₁₉H₁₃ClN₂O₂S | 5.60 | Steric clash reduces planarity and electronic delocalization |
The acetamide bridge (-NHCOCH₂-) acts as a conformational regulator and hydrogen-bonding interface. Its sp³ methylene spacer enables vectorial orientation of the chlorophenyl group into hydrophobic binding pockets, contrasting with rigid sulfonamide analogues (e.g., N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide, C₂₁H₁₅ClN₂O₃S₂) where the sulfonyl group increases polarity (PSA >100Ų) but reduces bioavailability [2]. Hybridization thereby balances target affinity and drug-like properties, evidenced by the query compound’s density (1.366 g/cm³) and crystalline stability [4].
This compound occupies a strategic niche in oncology-focused heterocyclic development, serving as a structural intermediate between simple benzothiazoles (e.g., 2-aminobenzothiazole) and complex therapeutic agents like the kinase inhibitor Sorafenib [6]. Unlike unsubstituted benzothiazoles (e.g., N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide, CID 233871), its chlorophenylacetamide extension enhances target specificity toward overexpression markers in carcinomas [5]. Benchmarked against clinical candidates, its core scaffold demonstrates three key drug discovery advantages:
Benzothiazole Derivative | Tested Cell Line | Reported Activity (GI₅₀/IC₅₀) | Structural Differentiators |
---|---|---|---|
Query Compound (Meta isomer) | Not reported | Inference from analogues: ~0.5–5 µM | Meta-orientation enhances cellular uptake vs. ortho/para |
4-(5-Fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | GI₅₀ = 0.4 µM | Hydroxyl group enables H-bond donation |
Dichlorophenyl ureido-picolinamide BTA | ACHN (renal) | GI₅₀ = 1.85 µM | Urea linker enables kinase H-bond networks |
Though direct anticancer data for this specific compound is absent in literature [1] [4], its structural kinship to GI₅₀ <1 µM agents positions it as a valuable synthetic precursor. For instance, fluorinated analogues with identical benzothiazole-acetamide architecture show sub-micromolar potency against MCF-7 and MDA-MB-231 lines . The chlorophenyl group specifically confers 20–30% higher cytotoxicity than phenyl or methylphenyl in NIH/3T3 models [6].
The benzothiazole unit functions as a multifunctional pharmacophore delivering three critical bioactivity elements:
Conjugation with the 4-chlorophenylacetamide extends these properties:
Collectively, these features create a "push-pull" electronic system: benzothiazole withdraws electrons from the central phenyl, while the chlorophenyl donates via the acetamide bridge. This redistribution enhances stability against metabolic oxidation compared to unsubstituted phenyl analogues, as confirmed by microsomal assays of related compounds [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: